Cyclolinopeptide B

Description

This compound has been reported in Linum usitatissimum with data available.

Structure

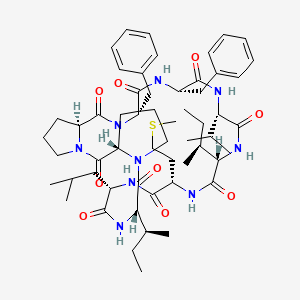

2D Structure

Properties

Molecular Formula |

C56H83N9O9S |

|---|---|

Molecular Weight |

1058.4 g/mol |

IUPAC Name |

(3S,9S,12S,15S,18S,21S,24S,27S,30S)-24,27-dibenzyl-9,18-bis[(2S)-butan-2-yl]-12-(2-methylpropyl)-15-(2-methylsulfanylethyl)-21-propan-2-yl-1,7,10,13,16,19,22,25,28-nonazatricyclo[28.3.0.03,7]tritriacontane-2,8,11,14,17,20,23,26,29-nonone |

InChI |

InChI=1S/C56H83N9O9S/c1-10-35(7)46-54(72)57-39(26-29-75-9)48(66)58-40(30-33(3)4)50(68)63-47(36(8)11-2)56(74)65-28-19-25-44(65)55(73)64-27-18-24-43(64)52(70)60-41(31-37-20-14-12-15-21-37)49(67)59-42(32-38-22-16-13-17-23-38)51(69)61-45(34(5)6)53(71)62-46/h12-17,20-23,33-36,39-47H,10-11,18-19,24-32H2,1-9H3,(H,57,72)(H,58,66)(H,59,67)(H,60,70)(H,61,69)(H,62,71)(H,63,68)/t35-,36-,39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1 |

InChI Key |

BRDMGDLQYNAXNM-NGFONASMSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CC4=CC=CC=C4)CC5=CC=CC=C5)[C@@H](C)CC)CC(C)C)CCSC |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C)CC4=CC=CC=C4)CC5=CC=CC=C5)C(C)CC)CC(C)C)CCSC |

Origin of Product |

United States |

Foundational & Exploratory

Cyclolinopeptide B: A Technical Guide to its Discovery, Isolation, and Characterization from Linum usitatissimum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclolinopeptide B, a cyclic nonapeptide first identified in 1968, is a naturally occurring bioactive compound isolated from flaxseed (Linum usitatissimum).[1] As a member of the cyclolinopeptide family, it has garnered significant scientific interest due to its potential therapeutic properties, including immunosuppressive and osteoclast differentiation inhibitory activities.[2][3] This technical guide provides a comprehensive overview of the discovery, isolation, purification, and characterization of this compound. It is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. This document details the experimental protocols for extraction and purification and presents quantitative data in a structured format for ease of comparison.

Discovery and Biological Activity

This compound was discovered by Weygand in 1968, following the initial identification of Cyclolinopeptide A.[1] Cyclolinopeptides are a class of hydrophobic cyclic peptides found in flaxseed and flax oil.[4][5] These compounds are known to possess a range of biological activities.

1.1. Immunosuppressive Activity

Cyclolinopeptides, including this compound, have been shown to exhibit immunosuppressive properties.[3][4] Their mechanism of action is thought to involve the inhibition of calcineurin, a key enzyme in T-cell activation, a pathway also targeted by well-known immunosuppressants like cyclosporin A.[3][6] This activity suggests potential applications in the management of autoimmune disorders and in preventing organ transplant rejection.

1.2. Osteoclast Differentiation Inhibition

Recent studies have highlighted the role of cyclolinopeptides in inhibiting osteoclast differentiation.[2][7] Osteoclasts are cells responsible for bone resorption, and their overactivity can lead to conditions like osteoporosis. This compound has demonstrated the ability to inhibit the differentiation of bone marrow cells into osteoclasts, indicating its potential as a therapeutic agent for bone-related diseases.[8]

Quantitative Data

The concentration of cyclolinopeptides can vary depending on the flaxseed cultivar and environmental conditions.[9] The following tables summarize available quantitative data for this compound and related compounds.

Table 1: Concentration of Total Cyclolinopeptides in Various Linum usitatissimum Cultivars

| Flaxseed Cultivar | Total Cyclolinopeptide Concentration (µg/g of seed) | Reference |

| Flanders | 189 | [9] |

| Somme | 303 | [9] |

Table 2: Biological Activity of this compound

| Biological Assay | IC₅₀ Value | Reference |

| Osteoclast Differentiation Inhibition | 0.83 µM | [8] |

Experimental Protocols

The isolation and purification of this compound from Linum usitatissimum involves a multi-step process, beginning with extraction from flaxseed or flaxseed oil, followed by chromatographic separation and purification.

3.1. Extraction

Several methods have been employed for the extraction of cyclolinopeptides from flaxseed, including solvent extraction and sonication-assisted methanol extraction (SAME).[10]

3.1.1. Solvent Extraction from Flaxseed

-

Grinding: Grind flaxseeds to a fine powder to increase the surface area for extraction.[1]

-

Solvent Extraction:

-

Suspend the ground flaxseed in a suitable organic solvent. Acetone has been identified as a preferred solvent for its ability to efficiently extract cyclolinopeptides and other hydrophobic compounds.[9]

-

Commonly used solvents also include methanol, hexane, ethyl acetate, and dichloromethane.

-

The solid-to-solvent ratio is typically around 1:10 (w/v).[11]

-

Agitate the mixture for a defined period to ensure thorough extraction.

-

-

Filtration: Separate the solvent extract from the solid plant material by filtration.

-

Solvent Evaporation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3.1.2. Liquid-Liquid Extraction from Flaxseed Oil

-

Mix flaxseed oil with an equal volume of a methanol-water mixture (e.g., 70:30 v/v).[10]

-

Vortex the mixture vigorously for approximately 10 minutes.[10]

-

Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to separate the layers.[10]

-

Collect the upper methanol-water phase containing the cyclolinopeptides.

3.2. Purification

The crude extract containing a mixture of cyclolinopeptides and other compounds requires further purification to isolate this compound. This is typically achieved through a combination of solid-phase extraction and high-performance liquid chromatography (HPLC).

3.2.1. Solid-Phase Extraction (SPE)

-

Column Preparation: Use a silica gel 60 column.[1]

-

Sample Loading: Dissolve the crude extract in a minimal amount of a non-polar solvent and load it onto the pre-conditioned silica gel column.

-

Elution:

-

Wash the column with a series of non-polar solvents (e.g., hexane, 20% ethyl acetate in hexane, 50% ethyl acetate in hexane) to remove non-polar impurities like triacylglycerols.[1]

-

Elute the cyclinopeptide-rich fraction using more polar solvents, such as 100% ethyl acetate followed by 10% methanol in dichloromethane.[1]

-

-

Fraction Collection and Analysis: Collect the fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing cyclolinopeptides.

-

Solvent Evaporation: Combine the cyclolinopeptide-containing fractions and evaporate the solvent.

3.2.2. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the primary method for the final purification of this compound to a high degree of purity.

-

Column: A C18 or Phenyl-Hexyl column is commonly used. The Kinetex™ Phenyl-Hexyl stationary phase has been shown to provide complete resolution of major cyclolinopeptides, allowing for the separation of this compound from its oxidized form, Cyclolinopeptide C.[12]

-

Mobile Phase: A gradient of acetonitrile and water, often with 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent, is typically used.[12][13]

-

Gradient Elution: An example of a suitable gradient is a linear gradient from 30% to 100% acetonitrile in water over a specified time.[1]

-

Detection: Monitor the elution profile using a UV detector at 214 nm (for the peptide bond) and 280 nm (for aromatic residues like phenylalanine).[14]

-

Fraction Collection: Collect the peak corresponding to this compound.

-

Purity Assessment: Assess the purity of the isolated this compound using analytical HPLC. Purities above 95% are achievable.[13]

Structural Elucidation

The structure of this compound is confirmed using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

-

Mass Spectrometry (MS): Techniques such as electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) are used to determine the molecular weight and amino acid sequence of the cyclic peptide.[15][16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) are employed to elucidate the three-dimensional structure and conformation of this compound in solution.[17][18][19]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from Linum usitatissimum.

Conclusion

This compound represents a promising natural product with significant therapeutic potential. The methodologies outlined in this technical guide provide a robust framework for its isolation and characterization from Linum usitatissimum. Further research into its pharmacological activities and mechanism of action is warranted to fully explore its applications in drug development. The detailed protocols and quantitative data presented herein are intended to facilitate these future investigations.

References

- 1. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 2. Cyclolinopeptides, cyclic peptides from flaxseed with osteoclast differentiation inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Immunosuppressive peptides and their therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and quantification of cyclolinopeptides in five flaxseed cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cyclolinopeptide A (CLA) mediates its immunosuppressive activity through cyclophilin-dependent calcineurin inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclolinopeptide F, a cyclic peptide from flaxseed inhibited RANKL-induced osteoclastogenesis via downergulation of RANK expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cyclolinopeptides in flaxseed and flaxseed products [harvest.usask.ca]

- 10. Frontiers | Identification and Characterization of the Stability of Hydrophobic Cyclolinopeptides From Flaxseed Oil [frontiersin.org]

- 11. Bioprocessing of Functional Ingredients from Flaxseed - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization and complete separation of major cyclolinopeptides in flaxseed oil by reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Identification and Characterization of the Stability of Hydrophobic Cyclolinopeptides From Flaxseed Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Sequencing Cyclic Peptides by Multistage Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Conformation of Cyclolinopeptide A Observed by Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ion binding of cyclolinopeptide A: an NMR and CD conformational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of Cyclolinopeptide B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclolinopeptide B (CLB) is a cyclic nonapeptide, a member of the cyclolinopeptide family of natural compounds isolated from flaxseed (Linum usitatissimum). These peptides have garnered significant interest within the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound, with a focus on its immunosuppressive, anticancer, and antimalarial properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed insights into its mechanisms of action, experimental validation, and quantitative activity data.

Core Biological Activities of this compound

This compound has demonstrated a range of biological activities, with the most prominent being its effects on the immune system and its potential as an anticancer and antimalarial agent.

Immunosuppressive Activity

This compound exhibits potent immunosuppressive properties, comparable in some instances to the well-established immunosuppressant cyclosporin A.[1] Its primary mechanism of action in this context involves the inhibition of lymphocyte proliferation.[2] Specifically, CLB has been shown to suppress the mitogen-induced response of human peripheral blood lymphocytes.[1] This activity is crucial for downregulating immune responses in various pathological conditions, such as autoimmune diseases and organ transplantation.

Anticancer Activity

Emerging research has highlighted the anticancer potential of this compound. It has been observed to induce apoptosis in various cancer cell lines, including gastric and lung cancer.[3][4] The cytotoxic effects of CLB are often dose-dependent. For instance, in MCF-7 breast cancer cells, CLB demonstrated a 19% cytotoxic effect at a concentration of 400 μg/mL after 24 hours of exposure.[3] The multifaceted mechanism of its anticancer action involves the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.[3][5]

Antimalarial Activity

This compound has also been investigated for its potential as an antimalarial agent. While much of the research in this area has focused on the broader family of cyclolinopeptides, the hydrophobic nature of these cyclic peptides is believed to contribute to their activity against the human malaria parasite, Plasmodium falciparum.[6][7] Further studies are needed to fully elucidate the specific efficacy and mechanism of action of CLB in this context.

Quantitative Data on Biological Activity

To facilitate a comparative analysis of this compound's potency, the following tables summarize the available quantitative data from various in vitro studies.

| Biological Activity | Assay System | Parameter | Value | Reference |

| Immunosuppression | Mouse Lymphocyte Proliferation (Concanavalin A-induced) | IC50 | 39 µg/mL | [2] |

| Cancer Cell Line | Assay | Parameter | Value | Exposure Time | Reference |

| MCF-7 (Breast Cancer) | Cytotoxicity | % Cytotoxicity | 19% | 24 hours | [3] |

| Gastric Cancer Cells | Apoptosis Induction | - | Dose-dependent | - | [3] |

| Calu-3 (Lung Cancer) | Apoptosis Induction | - | Concentration-dependent (0.1–100 µM) | - | [3] |

| Organism | Assay | Parameter | Value | Reference |

| Plasmodium falciparum | In vitro growth inhibition | IC50 | Varies depending on strain and experimental conditions | [6][7] |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. The following sections detail the known interactions and provide visual representations of these pathways.

AKT/JNK Signaling Pathway

This compound has been shown to modulate the AKT/JNK signaling pathway, which plays a crucial role in cell proliferation and survival.[8][9] The precise mechanism of how CLB interacts with this pathway is still under investigation, but it is hypothesized that it may interfere with the phosphorylation cascade, thereby influencing the activity of downstream transcription factors.

Caption: Modulation of the AKT/JNK signaling pathway by this compound.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of inflammatory responses and cell survival. This compound is thought to influence this pathway, potentially by interfering with the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκBα degradation, CLB would inhibit the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory and pro-survival genes.

Caption: Postulated mechanism of this compound on the NF-κB signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's biological activities.

Lymphocyte Proliferation Assay ([³H]-Thymidine Incorporation)

This assay is a cornerstone for evaluating the immunosuppressive potential of compounds by measuring their effect on lymphocyte proliferation.[10][11][12][13]

Objective: To quantify the inhibitory effect of this compound on mitogen-stimulated lymphocyte proliferation.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics.

-

Mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (ConA)).

-

This compound (dissolved in a suitable solvent, e.g., DMSO, and diluted to various concentrations).

-

[³H]-Thymidine.

-

96-well cell culture plates.

-

Cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Wash the cells and resuspend them in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Add 50 µL of the mitogen solution to the appropriate wells to stimulate proliferation.

-

Add 50 µL of varying concentrations of this compound to the test wells. Include vehicle controls (solvent only) and negative controls (medium only).

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72-96 hours.

-

Eighteen hours before harvesting, add 1 µCi of [³H]-Thymidine to each well.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Wash the filters to remove unincorporated [³H]-Thymidine.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the stimulated control.

References

- 1. cell lines ic50: Topics by Science.gov [science.gov]

- 2. [Plaque-forming cell (PFC) technique in the assay of serum blocking activity in lung cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer Potential of the Cyclolinopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Profiling, and in Vivo Evaluation of Cyclopeptides Containing N-Methyl Amino Acids as Antiplasmodial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. AKT/PKB Signaling: Navigating the Network - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lab13 [science.umd.edu]

- 11. brd.nci.nih.gov [brd.nci.nih.gov]

- 12. hanc.info [hanc.info]

- 13. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

Cyclolinopeptide B structure and amino acid sequence

An In-depth Technical Guide to Cyclolinopeptide B: Structure, Properties, and Experimental Analysis

Introduction

This compound (CLB) is a cyclic nonapeptide, a member of the orbitide or linusorb family of natural products, originally isolated from flaxseed (Linum usitatissimum)[1][2][3]. These cyclopeptides have garnered significant interest within the scientific and drug development communities due to their diverse and potent biological activities, including immunosuppressive and potential antitumor effects[2][4][5]. CLB's unique cyclic structure, composed of nine amino acid residues, contributes to its notable biochemical stability[2]. This guide provides a comprehensive technical overview of this compound, focusing on its molecular structure, physicochemical characteristics, and the experimental methodologies employed for its isolation, purification, and characterization.

Structure and Amino Acid Sequence

This compound is a homomonocyclic nonapeptide, meaning it consists of nine amino acids linked in a single ring structure solely through peptide bonds[2].

Amino Acid Sequence: The primary structure of this compound is a sequence of nine L-amino acids. The sequence is as follows:

Cyclo(Pro-Pro-Phe-Phe-Val-Ile-Met-Leu-Ile) [1]

Alternatively, the sequence can be represented starting from the methionine residue as: cyclo(Met-Leu-Ile-Pro-Pro-Phe-Phe-Val-Ile) [6]

The three-dimensional conformation of CLB has been established and shares similarities with the well-studied Cyclolinopeptide A (CLA). A key structural feature is the presence of a cis amide bond between the two consecutive proline residues (Pro-Pro)[7][8]. This feature is considered important for the biological activity of this class of peptides[7].

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below, providing essential data for researchers in analytical chemistry and drug development.

| Property | Value | Source |

| Molecular Formula | C₅₆H₈₃N₉O₉S | [1][6] |

| Molecular Weight | 1058.38 g/mol | [1] |

| Average Mass | 1058.4 g/mol | [6] |

| Monoisotopic Mass | 1057.60344643 Da | [6] |

Biological Activity

This compound is primarily recognized for its significant immunosuppressive activity, which has been demonstrated on human peripheral blood lymphocytes[1]. Its inhibitory effect on the mitogen concanavalin A is comparable to that of the well-known immunosuppressant Cyclosporin A[8]. Beyond its effects on the immune system, CLB and other cyclolinopeptides have been investigated for a range of other potential therapeutic applications, including antimalarial and anticancer activities[2][5]. The structure-activity relationship is a key area of research, with studies showing that modifications to the amino acid sequence can significantly impact biological function[8][9].

Experimental Protocols

The isolation and characterization of this compound require a multi-step workflow involving extraction from a natural source, followed by purification and detailed structural analysis.

Extraction and Isolation

Cyclolinopeptides are hydrophobic compounds found in flaxseed and its oil[2][10]. The general protocol for their extraction involves the following steps:

-

Source Material : Crude flaxseed oil or milled flaxseed cake is used as the starting material[11][12].

-

Extraction : Several methods can be employed for extraction:

-

Liquid-Liquid Extraction : Partitioning the oil against an immiscible polar solvent to draw out the peptides[2].

-

Solid-Phase Extraction (SPE) : The oil is mixed with silica gel, and the cyclopeptides are eluted using a sequence of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol/dichloromethane mixtures)[3][11].

-

Solvent Extraction : Methods such as sonication-assisted methanol extraction (SAME) or a highly efficient protocol using a pre-heated (90°C) methanol-water mixture have been developed to improve extraction yields[2].

-

-

Concentration : The resulting extract is concentrated in vacuo to remove the solvents, yielding a crude cyclolinopeptide mixture[3].

Purification

To isolate this compound from the complex mixture of other cyclolinopeptides, chromatographic techniques are essential.

-

Preparative Flash Chromatography : The crude extract can be further fractionated using preparative flash chromatography on silica gel or polymer adsorbents[10][11].

-

Preparative High-Performance Liquid Chromatography (HPLC) : This is the primary method for obtaining highly pure this compound.

-

Stationary Phase : Reversed-phase columns are typically used, with octadecyl (C18) or phenyl-hexyl functional groups being common choices. The phenyl-hexyl stationary phase has been noted for its superior ability to resolve major cyclolinopeptides[11][13].

-

Mobile Phase : A gradient elution program using acetonitrile and water is frequently employed[11].

-

Detection : UV detection at 214 nm is suitable for monitoring the peptide backbone[10].

-

Below is a diagram illustrating the general workflow for the extraction, purification, and identification of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Identification and Characterization of the Stability of Hydrophobic Cyclolinopeptides From Flaxseed Oil [frontiersin.org]

- 3. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 4. Flaxseed Peptides and Cyclolinopeptides: A Critical Review on Proteomic Approaches, Biological Activity, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound | C56H83N9O9S | CID 10581956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Effects of Modifications on the Immunosuppressive Properties of Cyclolinopeptide A and Its Analogs in Animal Experimental Models [mdpi.com]

- 10. Methods of extraction, separation and identification of cyclic peptides from flaxseed (Linum usitatissimum L.): A review | Sobolev | Food systems [fsjour.com]

- 11. researchgate.net [researchgate.net]

- 12. A two-step method of cyclolinopeptide (linusorb) preparation from flaxseed cake via dry-screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterization and complete separation of major cyclolinopeptides in flaxseed oil by reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclolinopeptide B: A Potential Modulator of Plant Defense Mechanisms

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cyclolinopeptides, a family of cyclic peptides predominantly found in flax (Linum usitatissimum), have garnered significant attention for their diverse pharmacological activities, including immunosuppressive, antimalarial, and antitumor effects. Among these, Cyclolinopeptide B (CLB) stands out as a well-characterized member. However, its endogenous role within the plant, particularly in the context of defense against pathogens, remains a largely unexplored frontier. This technical guide synthesizes the current, albeit limited, knowledge on the potential involvement of this compound in plant defense. Drawing parallels with other cyclic peptides known to be integral to plant immunity, this document outlines hypothetical signaling pathways and provides detailed experimental protocols to facilitate further research into this promising area. While direct evidence is scarce, the structural characteristics of CLB and the established roles of similar peptides suggest a potential function as an elicitor or modulator of plant defense responses. This whitepaper aims to provide a foundational resource for scientists investigating novel plant-derived compounds for applications in agriculture and medicine.

Introduction to this compound

This compound is a cyclic nonapeptide isolated from flaxseed and flax oil.[1][2] Like other cyclolinopeptides, it is a hydrophobic peptide with a molecular weight of approximately 1 kDa.[2] Its structure and biosynthesis from ribosome-derived precursors have been described, and various biological activities in mammalian systems have been reported.[3] However, the natural function of cyclolinopeptides in plants is still unknown.[4] One study has reported the antibacterial activity of 1-Mso this compound against the human pathogen Listeria monocytogenes, suggesting a potential, yet unconfirmed, broader antimicrobial role.[5][6]

The Broader Context: Cyclic Peptides in Plant Defense

While direct evidence for this compound's role in plant defense is lacking, numerous other cyclic peptides from plants, bacteria, and fungi have well-established functions in protecting plants from pathogens. These peptides can act directly as antimicrobial agents or indirectly as elicitors of the plant's innate immune system.

-

Direct Antimicrobial Activity: Many cyclic peptides exhibit potent antifungal and antibacterial properties by disrupting pathogen cell membranes, inhibiting essential enzymes, or interfering with cell wall synthesis.[7][8][9] For instance, cyclotides, a family of circular plant proteins, are known for their insecticidal and antimicrobial activities.[10]

-

Elicitation of Plant Defense Responses: Certain cyclic lipopeptides produced by beneficial bacteria can trigger induced systemic resistance (ISR) in plants, priming them for a more robust defense response against subsequent pathogen attacks.[1] Plant elicitor peptides (Peps) are endogenous signals that amplify defense responses against herbivores and pathogens.[11][12][13] These elicitors often initiate signaling cascades involving key defense hormones like jasmonic acid (JA) and salicylic acid (SA).[14][15][16][17][18][19][20]

Given these precedents, it is plausible that this compound could function in a similar capacity within flax, potentially acting as a signaling molecule in response to biotic stress.

Quantitative Data on Antimicrobial Peptides (for Comparative Analysis)

To provide a framework for potential future studies on this compound, the following table summarizes quantitative data on the antifungal activity of other cyclic peptides against various plant pathogens. No such data is currently available for this compound against phytopathogens.

| Peptide/Compound | Target Pathogen(s) | Bioassay | Effective Concentration (MIC/IC50/Inhibition Zone) | Reference(s) |

| Fusaricidin B | Fusarium oxysporum HF 8801 | Microdilution | MIC: 1.56 µg/mL | [8] |

| Fusaricidin B | Saccharomyces cerevisiae HUT 7099 | Microdilution | MIC: 12.5 µg/mL | [8] |

| Tyrocidines | Fusarium solani, Botrytis cinerea | Not specified | Higher activity than bifonazole | [7] |

| Fengycin B (iso-C16 and anteiso-C17) | Valsa mali, Fusarium oxysporum f. sp. cucumerinum, Fusarium oxysporum f. sp. vasinfectum | Agar diffusion | Inhibition zones: 5.17 ± 0.19 to 11.88 ± 0.47 mm (at 2-3 mg/mL) | [8] |

| Aureobasidin A | Penicillium digitatum, Botrytis cinerea | Not specified | Effective at 50 μg/ml | [7] |

| Cc-AFP1 | Aspergillus species | Microdilution | MIC: 8–16 µg/ml | [21] |

Experimental Protocols

Isolation and Purification of this compound from Flaxseed

This protocol is adapted from methodologies described for the extraction of cyclolinopeptides from flaxseed oil and cake.[22]

-

Extraction:

-

Grind dried flaxseed into a fine powder.

-

Perform solvent extraction using acetone or ethanol. For instance, mix the ground flaxseed with the solvent and reflux for several hours.

-

Alternatively, for flaxseed oil, employ liquid-liquid extraction with a methanol/water mixture or sonication-assisted methanol extraction (SAME).[7]

-

-

Solid-Phase Extraction (SPE) for Crude Fractionation:

-

Use a silica gel 60 column to separate cyclolinopeptides from other components.

-

Elute the column with a gradient of solvents, such as hexane, ethyl acetate, and methanol, to isolate the peptide-containing fractions.

-

-

Purification by High-Performance Liquid Chromatography (HPLC):

-

Utilize a reversed-phase HPLC (RP-HPLC) column (e.g., C18 or Phenyl-Hexyl).

-

Employ a gradient of acetonitrile and water as the mobile phase.

-

Monitor the elution at 214 nm (for peptide bonds) and 280 nm (for aromatic amino acids).

-

Collect the fractions corresponding to the peak of this compound.

-

-

Verification:

-

Confirm the identity and purity of the isolated this compound using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

In Vitro Antimicrobial Bioassay against Phytopathogens

This is a general protocol to test the direct antimicrobial activity of this compound against fungal and bacterial plant pathogens.

-

Pathogen Culture:

-

Grow the selected fungal pathogens (e.g., Fusarium oxysporum, Botrytis cinerea) on potato dextrose agar (PDA) plates.

-

Culture bacterial pathogens (e.g., Pseudomonas syringae, Xanthomonas campestris) in nutrient broth.

-

-

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution):

-

Prepare a serial dilution of purified this compound in a suitable liquid medium in a 96-well microtiter plate.

-

Add a standardized inoculum of the pathogen (spore suspension for fungi, bacterial suspension for bacteria) to each well.

-

Incubate the plates under optimal growth conditions.

-

Determine the MIC as the lowest concentration of this compound that visibly inhibits pathogen growth.

-

-

Agar Diffusion Assay:

-

Spread a lawn of the pathogen on an agar plate.

-

Place sterile paper discs impregnated with different concentrations of this compound onto the agar surface.

-

Incubate the plates and measure the diameter of the inhibition zone around each disc.

-

Plant Defense Elicitor Assay

This protocol outlines a method to determine if this compound can induce defense responses in a model plant like Arabidopsis thaliana or in flax itself.

-

Plant Material and Treatment:

-

Grow plants under controlled environmental conditions.

-

Treat the plants with a solution of this compound by leaf infiltration, spraying, or root drenching. Use a buffer solution as a negative control and a known elicitor (e.g., flg22) as a positive control.

-

-

Analysis of Defense Gene Expression (RT-qPCR):

-

Harvest leaf tissue at different time points after treatment (e.g., 0, 1, 6, 24 hours).

-

Extract total RNA and synthesize cDNA.

-

Perform quantitative real-time PCR (RT-qPCR) to measure the expression levels of key defense-related genes (e.g., PR1, PDF1.2, genes involved in JA/SA biosynthesis).

-

-

Measurement of Reactive Oxygen Species (ROS) Production:

-

Use a luminol-based assay to measure the production of ROS in leaf discs treated with this compound.

-

-

Pathogen Challenge Assay:

-

Treat plants with this compound as described above.

-

After a set period (e.g., 24-48 hours), inoculate the plants with a virulent pathogen.

-

Monitor and quantify disease symptoms over time compared to control-treated plants.

-

Visualizations: Signaling Pathways and Workflows

Hypothetical Signaling Pathway of this compound in Plant Defense

The following diagram illustrates a hypothesized signaling cascade initiated by this compound, based on known pathways for other plant elicitor peptides. This model requires experimental validation.

Caption: Hypothetical signaling pathway for this compound in plant defense.

Experimental Workflow for this compound Isolation and Purification

This diagram outlines the key steps for obtaining pure this compound from flaxseed.

Caption: Workflow for the isolation and purification of this compound.

Logical Flow for Plant Defense Bioassay

This diagram presents the logical steps to assess the potential of this compound to induce plant defense.

Caption: Logical workflow for assessing the plant defense role of this compound.

Future Directions and Conclusion

The role of this compound in plant defense remains an open and intriguing question. While its known pharmacological activities in other systems are significant, its function within the plant is a critical knowledge gap. The information and protocols provided in this guide are intended to serve as a catalyst for future research in this area.

Key future research directions should include:

-

Comprehensive antimicrobial screening: Testing the activity of purified this compound against a broad range of relevant plant pathogens.

-

Gene expression studies in flax: Investigating whether the biosynthesis of this compound is induced in flax upon pathogen attack or treatment with defense elicitors.

-

Elucidation of signaling pathways: Using transcriptomic and proteomic approaches to identify the signaling components and pathways in plants that are affected by this compound treatment.

-

Genetic studies: Utilizing techniques like gene silencing or overexpression in flax to modulate this compound levels and observe the impact on plant resistance to pathogens.

References

- 1. mdpi.com [mdpi.com]

- 2. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 3. Identification and quantification of cyclolinopeptides in five flaxseed cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antibacterial properties of cyclolinopeptides from flaxseed oil and their application on beef - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial Cyclic Peptides for Plant Disease Control - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclic Peptides with Antifungal Properties Derived from Bacteria, Fungi, Plants, and Synthetic Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Circling the enemy: cyclic proteins in plant defence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Plant elicitor peptides in induced defense against insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Plant elicitor peptides are conserved signals regulating direct and indirect antiherbivore defense - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Jasmonate signaling in plant development and defense response to multiple (a)biotic stresses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Signal regulators of systemic acquired resistance [frontiersin.org]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Characterization, Biological Activity, and Mechanism of Action of a Plant-Based Novel Antifungal Peptide, Cc-AFP1, Isolated From Carum carvi - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In Silico Analysis of Natural Plant-Derived Cyclotides with Antifungal Activity against Pathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclolinopeptide B: An In-Vitro Examination of Anticancer Properties

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Cyclolinopeptide B (CLP-B), a cyclic nonapeptide originally isolated from flaxseed (Linum usitatissimum), has emerged as a compound of interest in oncology research. As part of the broader family of cyclolinopeptides, CLP-B has been investigated for various biological activities, with a notable focus on its potential as an anticancer agent. In vitro studies have demonstrated that CLP-B can exert cytotoxic and cytostatic effects on various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.[1][2][3] The multifaceted mechanism of action, characteristic of cyclolinopeptides, involves the modulation of critical signaling pathways that govern cell proliferation and survival.[1][2] This technical guide provides a comprehensive overview of the in vitro anticancer properties of this compound, detailing its effects on cancer cells, the molecular pathways it influences, and the standard experimental protocols used for its evaluation.

Data Presentation: In Vitro Cytotoxicity of this compound

Quantitative analysis of this compound's cytotoxic effects is crucial for determining its potency and selectivity against different cancer cell lines. The following table summarizes the available data from in vitro studies.

| Cell Line | Cancer Type | Concentration | Incubation Time | Cytotoxicity (%) | Reference |

| MCF-7 | Breast Cancer | Not Specified | Not Specified | 19% | [1] |

| SK-BR-3 | Breast Cancer | Not Specified | Not Specified | 41% | [1] |

Note: The available literature provides percentage cytotoxicity but often lacks specific concentration details for CLP-B alone, instead comparing its effect to other cyclolinopeptides. Further studies are required to establish precise IC50 values.

Mechanisms of Anticancer Action

This compound employs a multi-pronged approach to inhibit cancer cell growth, primarily by inducing programmed cell death (apoptosis) and halting cell cycle progression.

Induction of Apoptosis

While the precise apoptotic pathway activated by CLP-B is still under detailed investigation, the general mechanism for cyclolinopeptides involves the intrinsic or mitochondrial pathway.[4] This pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane's permeability. Key events include the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane, causing the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of cysteine proteases known as caspases, particularly the initiator caspase-9 and the executioner caspase-3, which dismantle the cell, leading to apoptotic cell death.[4]

Figure 1. Proposed intrinsic apoptosis pathway induced by this compound.

Induction of Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest, particularly at the G1 phase, in gastric cancer cells.[1] This blockade prevents the cell from entering the S phase (DNA synthesis), thereby inhibiting proliferation. The mechanism involves the modulation of key cell cycle regulatory proteins. CLP-B treatment leads to the downregulation of Cyclin-Dependent Kinases (CDK2 and CDK4) and their regulatory partners, Cyclin D3 and Cyclin E. Concurrently, it upregulates the expression of CDK inhibitors (CKIs) such as p21WAF1/CIP1 and p27KIP1.[1][3] These inhibitors bind to and inactivate the CDK-cyclin complexes, thereby halting the cell cycle at the G1/S checkpoint.[5][6]

Figure 2. G1 phase cell cycle arrest mechanism mediated by this compound.

Experimental Protocols

Standardized protocols are essential for the reliable in vitro assessment of anticancer compounds. The following sections detail the methodologies for key experiments used to evaluate the effects of this compound.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology

-

Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 104 to 1 x 105 cells/well) and incubate overnight to allow for cell attachment.[9]

-

Compound Treatment: Treat the cells with various concentrations of this compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.[7] During this time, viable cells will convert MTT to formazan.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the purple formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the cytotoxic effect of CLP-B.

Figure 3. Experimental workflow for the MTT cytotoxicity assay.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it intercalates with DNA.[12]

Methodology

-

Cell Culture and Treatment: Culture and treat cells with this compound as described for the cytotoxicity assay.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[11]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 106 cells/mL.[12]

-

Staining: Add Annexin V-FITC and PI staining solutions to the cell suspension.[13]

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[12]

-

Analysis: Analyze the stained cells immediately using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Figure 4. Workflow for apoptosis detection via Annexin V/PI staining.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[14] PI is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.[15][16]

Methodology

-

Cell Culture and Treatment: Culture and treat cells with this compound for the desired time.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping. Incubate for at least 30 minutes on ice.[17][18]

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[15]

-

RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA, ensuring that PI only stains DNA.[16][17]

-

PI Staining: Add PI staining solution to the cells and incubate for 5-10 minutes at room temperature in the dark.[16]

-

Analysis: Analyze the samples using a flow cytometer, collecting fluorescence data on a linear scale. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases, allowing for quantification of the cell population in each phase.

Figure 5. Workflow for cell cycle analysis using propidium iodide staining.

Conclusion

In vitro evidence indicates that this compound possesses notable anticancer properties, characterized by its ability to induce cytotoxicity, apoptosis, and G1 cell cycle arrest in various cancer cell lines, particularly those of breast and gastric origin. Its mechanism of action appears to be linked to the modulation of key regulatory proteins in the intrinsic apoptotic and cell cycle pathways. While these findings are promising, further research is imperative. Future studies should focus on establishing comprehensive dose-response curves and IC50 values across a wider range of cancer cell lines, elucidating the specific upstream signaling targets of CLP-B, and validating these in vitro findings in preclinical in vivo models. Such efforts will be critical in fully defining the therapeutic potential of this compound in oncology.

References

- 1. mdpi.com [mdpi.com]

- 2. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. Antitumor Activity and Mechanism of Action of the Antimicrobial Peptide AMP-17 on Human Leukemia K562 Cells [mdpi.com]

- 5. Expression of cyclin dependent kinase inhibitor p21WAF1 alone and in combination with p27KIP1 shows prognostic value in gastric carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expression of cell-cycle regulators, cyclin E and p21WAF1/CIP1, potential prognostic markers for gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. texaschildrens.org [texaschildrens.org]

- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 13. static.igem.org [static.igem.org]

- 14. Flow cytometry with PI staining | Abcam [abcam.com]

- 15. vet.cornell.edu [vet.cornell.edu]

- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 17. ucl.ac.uk [ucl.ac.uk]

- 18. protocols.io [protocols.io]

Unveiling the Antiplasmodial Potential of Flaxseed's Cyclic Peptides: A Technical Guide

For Immediate Release

Flaxseed (Linum usitatissimum), a plant celebrated for its nutritional and therapeutic properties, is emerging as a promising source of novel antimalarial compounds. This technical guide delves into the core of the antimalarial activity of cyclic peptides derived from flaxseed, providing researchers, scientists, and drug development professionals with a comprehensive overview of the current state of knowledge. The focus is on cyclolinopeptide A (CLA) and its analogues, which have demonstrated inhibitory effects against the human malaria parasite, Plasmodium falciparum.

Executive Summary

Cyclic peptides from flaxseed, particularly cyclolinopeptide A, have been identified as a class of compounds with notable antimalarial properties. Research indicates that their mechanism of action is closely tied to their hydrophobic nature, suggesting a disruptive interaction with the parasite's cell membranes rather than engagement with a specific intracellular receptor. This unique mode of action presents a potential advantage in overcoming drug resistance observed with conventional antimalarials. This guide summarizes the available quantitative data on the antiplasmodial activity of these peptides, details the experimental protocols for their evaluation, and provides visual representations of the experimental workflow and proposed mechanism of action.

Data Presentation: In Vitro Antiplasmodial Activity

While extensive quantitative data for a wide range of flaxseed-derived cyclic peptides remains a subject of ongoing research, the foundational study by Bell et al. (2000) established the antimalarial potential of cyclolinopeptide A (CLA) and its synthetic analogues. The study highlighted that the antiplasmodial activity is intrinsically linked to the hydrophobicity of the peptides.

| Peptide | Modification from Cyclolinopeptide A (CLA) | Reported Antiplasmodial Activity against P. falciparum | Key Finding | Reference |

| Cyclolinopeptide A (CLA) | - | Active in culture | Antimalarial activity is associated with the strong hydrophobic nature of the peptide. | Bell et al., 2000[1][2][3] |

| CLA Analogues | Substitution with less hydrophobic residues | Decreased or loss of activity | Reduced hydrophobicity diminishes antimalarial effect, while immunosuppressive properties may be retained. | Bell et al., 2000[1] |

| CLA Analogues | Substitution with D-aromatic residues | Similar to CLA | Alterations in immunosuppressive activity do not correlate with changes in antimalarial activity. | Bell et al., 2000[1] |

Experimental Protocols

The evaluation of the antiplasmodial activity of cyclic peptides from flaxseed typically involves in vitro cultivation of Plasmodium falciparum and subsequent assessment of parasite growth inhibition. The SYBR Green I-based fluorescence assay is a widely used, reliable, and cost-effective method for this purpose.

SYBR Green I-Based In Vitro Antiplasmodial Assay

This protocol outlines the key steps for determining the 50% inhibitory concentration (IC50) of test compounds against the asexual blood stages of P. falciparum.

1. Materials and Reagents:

-

Plasmodium falciparum culture (e.g., 3D7 or Dd2 strains)

-

Human erythrocytes (O+)

-

Complete culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and Albumax II)

-

Cyclic peptides from flaxseed (dissolved in a suitable solvent, e.g., DMSO)

-

96-well black, clear-bottom microtiter plates

-

SYBR Green I nucleic acid stain (10,000x stock)

-

Lysis buffer (20 mM Tris/HCl, 5 mM EDTA, 0.16% w/v Saponin, 1.6% v/v Triton X-100)

-

Fluorescence microplate reader (excitation: ~485 nm, emission: ~530 nm)

-

Standard antimalarial drugs for positive controls (e.g., Chloroquine, Artemisinin)

2. Procedure:

-

Parasite Culture Maintenance: Maintain a continuous culture of P. falciparum in human erythrocytes at a specified hematocrit and parasitemia. Synchronize the parasite culture to the ring stage for consistent results.

-

Preparation of Test Plates: Serially dilute the cyclic peptide solutions in complete culture medium in the 96-well plates. Include positive and negative (no drug) controls.

-

Infection and Incubation: Add the synchronized parasite culture (typically at 0.3-0.5% parasitemia and 2.5-4% hematocrit) to each well of the pre-dosed plates. Incubate the plates for 72 hours under a controlled atmosphere (e.g., 1% O2, 3-5% CO2, and 92-96% N2) at 37°C.[4]

-

Lysis and Staining: Following incubation, add the lysis buffer containing SYBR Green I to each well.[4] SYBR Green I intercalates with the parasite DNA.

-

Fluorescence Measurement: Incubate the plates in the dark at room temperature for at least one hour to allow for complete lysis and staining.[5] Read the fluorescence intensity using a microplate reader.

-

Data Analysis: Calculate the percentage of parasite growth inhibition for each peptide concentration relative to the drug-free control. Determine the IC50 value by plotting the inhibition percentage against the log of the peptide concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow: SYBR Green I Assay

Proposed Mechanism of Action

The antimalarial activity of hydrophobic cyclic peptides from flaxseed is believed to be driven by their interaction with and disruption of the parasite's cellular membranes. This is in contrast to many conventional drugs that target specific parasite enzymes.

Discussion and Future Perspectives

The exploration of cyclic peptides from flaxseed as antimalarial agents is a field with considerable potential. The apparent membrane-disruptive mechanism of action offers a promising strategy to combat drug-resistant strains of P. falciparum. However, several areas require further investigation to advance these compounds from discovery to clinical application.

A critical next step is the comprehensive quantification of the antiplasmodial activity of a wider array of naturally occurring and synthetic cyclolinopeptide analogues. This will enable the establishment of a clear structure-activity relationship, guiding the design of more potent and selective compounds. Furthermore, detailed studies are needed to elucidate the precise molecular interactions between these peptides and the parasite's membranes. Understanding the specifics of membrane destabilization could lead to the development of peptides with enhanced efficacy and reduced off-target effects.

While in vitro studies are essential for initial screening, in vivo evaluation in animal models is crucial to assess the pharmacokinetics, safety, and efficacy of these peptides in a physiological context. Challenges such as bioavailability and potential toxicity will need to be addressed through formulation strategies and medicinal chemistry optimization.

References

Cyclolinopeptide B: A Bioactive Compound from Flaxseed Oil - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclolinopeptide B, a cyclic nonapeptide isolated from flaxseed oil, has emerged as a promising bioactive compound with a diverse range of pharmacological activities. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, with a focus on its structure, synthesis, and multifaceted biological effects, including its immunosuppressive, antimalarial, and anticancer properties. Detailed experimental protocols for its isolation and key bioactivity assays are presented to facilitate further research and development. Furthermore, this guide elucidates the molecular mechanisms underlying its therapeutic potential, particularly its influence on critical signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) cascade and the induction of apoptosis. All quantitative data are summarized in structured tables, and key cellular pathways and experimental workflows are visualized using diagrams to provide a clear and in-depth understanding of this compound as a lead compound for novel therapeutic interventions.

Introduction

Flaxseed (Linum usitatissimum) is renowned for its rich composition of bioactive compounds, among which are a class of cyclic peptides known as cyclolinopeptides. This compound is a prominent member of this family, characterized as a cyclic nonapeptide. Initially identified in the 1960s, cyclolinopeptides have garnered significant attention for their potent biological activities. This compound, in particular, has demonstrated significant immunosuppressive activity, comparable to that of cyclosporin A. Beyond its immunomodulatory effects, research has unveiled its potential as an antimalarial and anticancer agent, making it a subject of intense investigation for drug discovery and development. This guide aims to consolidate the existing technical information on this compound, providing a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development.

Structure and Synthesis

This compound is a cyclic nonapeptide with the amino acid sequence cyclo(Pro-Phe-Phe-Val-Ile-Met-Leu-Ile-Pro). Its cyclic structure and the presence of hydrophobic amino acid residues contribute to its unique conformational properties and biological activities.

While this compound is naturally occurring in flaxseed, chemical synthesis is crucial for producing larger quantities for research and for generating analogues to explore structure-activity relationships. The synthesis of this compound and its analogues is typically achieved through solid-phase peptide synthesis (SPPS), followed by a cyclization step in solution.

Biological Activities of this compound

This compound exhibits a remarkable spectrum of biological activities, which are summarized below. The quantitative data for these activities are presented in the subsequent tables.

Immunosuppressive Activity

This compound has been shown to possess potent immunosuppressive properties. It can suppress both humoral and cellular immune responses. Its mechanism of action is believed to be similar to that of Cyclosporin A, involving the inhibition of calcineurin, a key enzyme in T-cell activation. This leads to a reduction in the production of pro-inflammatory cytokines such as Interleukin-2 (IL-2).

Anticancer Activity

Cyclolinopeptides, including B, have demonstrated significant anticancer potential against various cancer cell lines. Their cytotoxic effects are often mediated through the induction of apoptosis and cell cycle arrest. While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively reported, studies on mixtures of cyclolinopeptides and closely related analogues like cyclolinopeptide A provide strong evidence for their antitumor efficacy. One study reported that this compound showed no cytotoxic effect on melanoma cells after 48 hours of exposure.

Antimalarial Activity

The antimalarial activity of cyclolinopeptides has also been investigated. The hydrophobic nature of these peptides is thought to be crucial for their ability to disrupt the cell membrane of the Plasmodium falciparum parasite. While there is a lack of specific quantitative data for this compound's antimalarial activity, studies on cyclolinopeptide A and its analogues suggest that this class of compounds holds promise for the development of new antimalarial drugs.

Quantitative Data

Quantitative data for the biological activities of this compound are limited in the current literature. The following tables summarize the available data for this compound and closely related cyclolinopeptides to provide a comparative overview.

Table 1: Anticancer Activity of Cyclolinopeptides

| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |

| This compound | Melanoma | Cytotoxicity Assay | No effect observed after 48h | |

| Cyclolinopeptide A | Breast Cancer (SK-BR-3) | Cytotoxicity Assay | 0.67 µM | |

| Cyclolinopeptide A | Lung Cancer (NCI-H460) | Cytotoxicity Assay | 1.0 µM | |

| Cyclolinopeptide C | Melanoma | Cytotoxicity Assay | Higher than CLP-A | |

| Cyclolinopeptide E | Melanoma | Cytotoxicity Assay | Higher than CLP-A |

Table 2: Immunosuppressive Activity of Cyclolinopeptides

| Compound | Assay | Effect | Reference |

| This compound | Human Peripheral Blood Lymphocyte Proliferation | Immunosuppressive | |

| Cyclolinopeptide A | Humoral Immune Response (Plaque-Forming Cells) | Comparable to Cyclosporin A | |

| Cyclolinopeptide A | Cellular Immune Response (Delayed-Type Hypersensitivity) | Comparable to Cyclosporin A |

Table 3: Antimalarial Activity of Cyclolinopeptides

| Compound | Parasite Strain | Assay | IC50 Value | Reference |

| Cyclolinopeptide A | Plasmodium falciparum | In vitro inhibition | Not specified, but active | |

| Cyclolinopeptide Analogues | Plasmodium falciparum | In vitro inhibition | Activity dependent on hydrophobicity |

Mechanisms of Action

The therapeutic effects of this compound are attributed to its ability to modulate key cellular signaling pathways, primarily inducing apoptosis in cancer cells and suppressing T-cell activation in the immune system.

Induction of Apoptosis

Cyclolinopeptides are known to induce apoptosis, or programmed cell death, in cancer cells. This process is mediated through the activation of a cascade of enzymes called caspases. The activation of initiator caspases, such as caspase-8 and caspase-9, leads to the activation of executioner caspases, like caspase-3, which then cleave various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.

Caption: General apoptotic pathways activated by cyclolinopeptides.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. Dysregulation of the MAPK pathway is a common feature of many cancers. While direct evidence for this compound is still emerging, other natural products have been shown to exert their anticancer effects by modulating the MAPK pathway. It is plausible that cyclolinopeptides could inhibit the phosphorylation of key proteins in this pathway, such as ERK, JNK, and p38, thereby suppressing cancer cell growth and survival.

Caption: Hypothesized inhibition of the MAPK signaling pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for the extraction and isolation of this compound from flaxseed oil and for key bioactivity assays.

Extraction and Isolation of this compound from Flaxseed Oil

The following protocol describes a general procedure for the extraction and isolation of cyclolinopeptides from flaxseed oil.

Unraveling the Hydrophobic Core: A Technical Guide to the Nature of Cyclolinopeptide B

For Immediate Release

A deep dive into the physicochemical properties of Cyclolinopeptide B (CLB), a cyclic nonapeptide, reveals a predominantly hydrophobic nature, a key determinant of its biological activity and potential as a therapeutic agent. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles governing CLB's hydrophobicity, supported by quantitative data, detailed experimental methodologies, and conceptual visualizations.

This compound, a natural cyclic peptide isolated from flaxseed, has garnered significant scientific interest due to its diverse biological activities, including immunosuppressive and anticancer effects.[1] Central to its function is its pronounced hydrophobicity, which dictates its interaction with biological membranes and molecular targets. This guide synthesizes available data to present a detailed understanding of this critical characteristic.

Quantitative Assessment of Hydrophobicity

The amino acid sequence of this compound is cyclo(Pro-Pro-Phe-Phe-Val-Ile-Met-Leu-Ile) .[2] The majority of these residues are nonpolar, contributing significantly to the molecule's overall hydrophobicity.

A theoretical estimation of hydrophobicity can be derived by summing the hydrophobicity values of the individual amino acids using established scales. The Kyte-Doolittle and Wimley-White hydrophobicity scales are widely used for this purpose.[3][4]

| Amino Acid | Kyte-Doolittle Hydrophobicity | Wimley-White Whole Residue Hydrophobicity (Octanol) |

| Proline (Pro) | -1.6 | -0.45 |

| Phenylalanine (Phe) | 2.8 | 1.13 |

| Valine (Val) | 4.2 | -0.07 |

| Isoleucine (Ile) | 4.5 | 0.31 |

| Methionine (Met) | 1.9 | 0.23 |

| Leucine (Leu) | 3.8 | 0.56 |

Table 1: Hydrophobicity values for the constituent amino acids of this compound according to the Kyte-Doolittle and Wimley-White (Octanol) scales.[5]

A simple summation of these values indicates a strongly hydrophobic character. It is important to note that the cyclic nature of the peptide and the presence of two proline residues, which can induce kinks in the peptide backbone, will influence the three-dimensional structure and the solvent-accessible surface area, thereby modulating the experimentally observed hydrophobicity.

Experimental Protocols for Determining Hydrophobicity

Several experimental techniques are employed to quantify the hydrophobicity of peptides like this compound. These methods provide empirical data that account for the complex interplay of amino acid side chains and the peptide's overall conformation.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for determining the relative hydrophobicity of peptides. The retention time of a peptide on a nonpolar stationary phase is directly proportional to its hydrophobicity.

Protocol for Determining a Hydrophobicity Index by RP-HPLC:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in an aqueous solvent (e.g., water), both containing an ion-pairing agent like trifluoroacetic acid (TFA), is employed.

-

Elution: The peptide is injected onto the column in a low concentration of the organic solvent. The concentration of the organic solvent is then gradually increased.

-

Detection: The peptide is detected as it elutes from the column, typically by monitoring UV absorbance at 214 nm (peptide bond) or 280 nm (aromatic residues).

-

Data Analysis: The retention time of the peptide is recorded. A hydrophobicity index can be calculated by correlating the retention time with that of a set of standard peptides with known hydrophobicities.[6]

Shake-Flask Method for LogP/LogD Determination

The partition coefficient (LogP for neutral compounds) or distribution coefficient (LogD for ionizable compounds at a specific pH) is the gold standard for measuring lipophilicity.[5] It is determined by measuring the equilibrium distribution of a compound between two immiscible phases, typically n-octanol and water.

Protocol for the Shake-Flask Method:

-

Phase Preparation: n-Octanol and a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by vigorous mixing for 24 hours, followed by separation.

-

Partitioning: A known amount of the peptide is dissolved in one of the phases. The two phases are then mixed in a defined ratio in a flask and shaken until equilibrium is reached.

-

Phase Separation: The two phases are separated by centrifugation.

-

Concentration Measurement: The concentration of the peptide in each phase is accurately measured using a suitable analytical technique, such as HPLC or mass spectrometry.

-

Calculation: The LogP or LogD value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Visualizing the Hydrophobic Nature of this compound

The following diagrams illustrate key concepts related to the hydrophobicity of this compound.

Caption: Workflow for assessing the hydrophobicity of this compound.

Advanced Experimental Protocols for Studying Membrane Interactions

The hydrophobicity of this compound is a primary driver of its interaction with lipid membranes, a critical step for its biological activity. Advanced techniques like molecular dynamics simulations and isothermal titration calorimetry can provide detailed insights into these interactions.

Molecular Dynamics (MD) Simulations

MD simulations can model the behavior of CLB in a lipid bilayer at an atomic level, providing information on its orientation, depth of insertion, and conformational changes upon membrane binding.

General Protocol for MD Simulation of CLB in a POPC Bilayer:

-

System Setup: A model of CLB is placed in a simulation box containing a pre-equilibrated 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) lipid bilayer and solvated with water molecules.[7]

-

Force Field: An appropriate force field (e.g., CHARMM, AMBER) is chosen to describe the interactions between all atoms in the system.

-

Equilibration: The system is subjected to a series of energy minimization and equilibration steps to relax any steric clashes and achieve a stable state.

-

Production Run: A long production simulation (typically nanoseconds to microseconds) is performed to sample the conformational space of the peptide-membrane system.

-

Analysis: The trajectory from the simulation is analyzed to determine properties such as the depth of peptide insertion, orientation relative to the bilayer normal, number of hydrogen bonds, and the effect of the peptide on lipid order.

Caption: Proposed mechanism of this compound interaction with a cell membrane.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of a peptide to lipid vesicles, providing thermodynamic parameters such as the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

General Protocol for ITC of CLB with Lipid Vesicles:

-

Vesicle Preparation: Large unilamellar vesicles (LUVs) of a specific lipid composition (e.g., POPC) are prepared by extrusion.

-

Sample Preparation: The CLB solution is placed in the sample cell of the calorimeter, and the lipid vesicle suspension is loaded into the injection syringe. Both are in the same buffer to minimize heats of dilution.

-

Titration: Small aliquots of the lipid vesicles are injected into the peptide solution at a constant temperature.

-

Data Acquisition: The heat released or absorbed upon each injection is measured.

-

Data Analysis: The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters of the interaction.[3]

Conclusion

The pronounced hydrophobic nature of this compound is a cornerstone of its biological function. This in-depth guide provides a framework for understanding and quantifying this essential property. The presented data and detailed experimental protocols offer a valuable resource for researchers engaged in the study of cyclic peptides and the development of novel therapeutics. Further experimental determination of the LogP/LogD value of this compound and detailed structural studies of its membrane-bound state will be crucial in fully elucidating its mechanism of action and unlocking its therapeutic potential.

References

- 1. Identification and Characterization of the Stability of Hydrophobic Cyclolinopeptides From Flaxseed Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C56H83N9O9S | CID 10581956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 5. LogP / LogD shake-flask method [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Cyclolinopeptide B and its Effects on Human Peripheral Blood Lymphocytes: A Technical Whitepaper

Disclaimer: Direct, in-depth research on the specific effects of Cyclolinopeptide B (CLP-B) on human peripheral blood lymphocytes is limited in publicly available scientific literature. This document leverages the more extensively studied Cyclolinopeptide A (CLA), a closely related natural cyclic peptide, as a proxy to infer the potential biological activities and mechanisms of CLP-B. Both cyclolinopeptides are cyclic nonapeptides isolated from linseed and share significant structural similarities, suggesting they may have comparable biological functions. One study by Morita and coworkers has noted that CLP-B suppresses the mitogen-induced response of human peripheral blood lymphocytes, though detailed data from this study is not widely accessible[1].

Executive Summary

Cyclolinopeptides, a class of cyclic peptides derived from flaxseed, have garnered scientific interest for their immunosuppressive properties. While research has predominantly focused on Cyclolinopeptide A (CLA), early indications suggest that this compound (CLP-B) also exhibits inhibitory effects on human peripheral blood lymphocytes[1]. This technical guide provides a comprehensive overview of the known effects of these compounds on lymphocyte function, with a primary focus on the data available for CLA. The guide details the impact on lymphocyte proliferation, cytokine production, and the underlying molecular mechanisms of action. Experimental protocols for key assays and visualizations of relevant biological pathways are provided to support researchers and drug development professionals in this field.

Immunosuppressive Effects on Human Peripheral Blood Lymphocytes

Cyclolinopeptide A has demonstrated significant immunosuppressive activity, comparable in some instances to the well-established immunosuppressant, Cyclosporin A (CsA)[2]. These effects are primarily observed through the inhibition of T lymphocyte activation and proliferation.

Inhibition of Lymphocyte Proliferation

Mitogen-stimulated proliferation of peripheral blood mononuclear cells (PBMCs) is a standard in vitro method to assess the cell-mediated immune response. Studies have shown that CLA effectively suppresses the proliferation of human peripheral blood mononuclear cells[3]. The inhibitory concentration of CLA is reportedly about ten times higher than that of Cyclosporin A[4]. For instance, CLA has been shown to arrest protein and DNA synthesis in porcine peripheral lymphocytes at concentrations exceeding 3µM, whereas CsA achieves similar inhibition at 0.3µM[5].

Table 1: Quantitative Data on the Inhibition of Lymphocyte Proliferation by Cyclolinopeptide A

| Compound | Target Cells | Mitogen | Assay | Effective Concentration | Reference |

| Cyclolinopeptide A (CLA) | Porcine Peripheral Lymphocytes | Concanavalin A (Con A) | [³⁵S]-Methionine Incorporation (Protein Synthesis) | > 3µM | [5] |